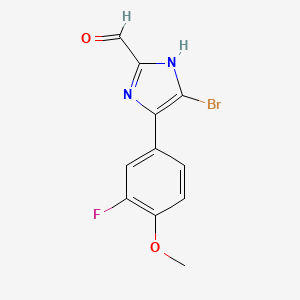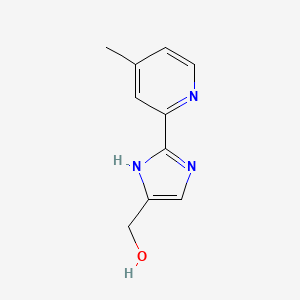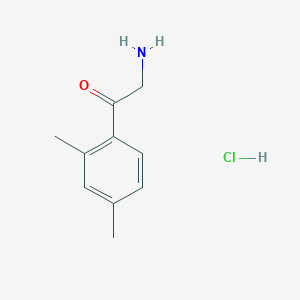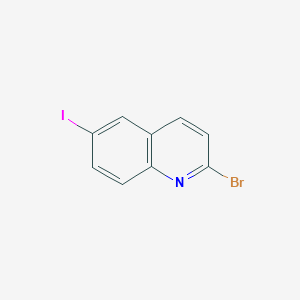
(Z)-6-Tridecenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-Tridecenoic Acid is an unsaturated fatty acid with a double bond located at the sixth carbon from the carboxyl end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-Tridecenoic Acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of 1-decene with ethylene in the presence of a ruthenium-based catalyst. The reaction conditions often include moderate temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, this compound can be produced through the hydrolysis of triglycerides followed by selective hydrogenation. This method allows for the efficient production of the compound with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-6-Tridecenoic Acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond results in the formation of tridecanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Tridecanoic acid.
Substitution: Esters and amides.
Applications De Recherche Scientifique
(Z)-6-Tridecenoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of (Z)-6-Tridecenoic Acid involves its interaction with cellular membranes and enzymes. The double bond in the fatty acid chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites.
Comparaison Avec Des Composés Similaires
Oleic Acid: Another unsaturated fatty acid with a double bond at the ninth carbon.
Linoleic Acid: Contains two double bonds at the ninth and twelfth carbons.
Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon.
Uniqueness: (Z)-6-Tridecenoic Acid is unique due to the position of its double bond, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological membranes and enzymes, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H24O2 |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
tridec-6-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h7-8H,2-6,9-12H2,1H3,(H,14,15) |
Clé InChI |
JFSULGQQCJJKOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)

![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)

![2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13690336.png)
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)
